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Urgent Advisory: The Specificity Paradox
Read this before opening your vial. PIK-75 is frequently marketed as a "selective p110

inhibitor." While it is indeed the most potent inhibitor of p110

(

~2–5 nM), it is not a specific chemical probe. It possesses a "dirty" pharmacological profile,
most notably inhibiting DNA-PK and mTOR at concentrations often used in cell-based assays.

If you observe rapid apoptosis (within 6–12 hours) or cytotoxicity that cannot be rescued by

constitutively active Akt, you are likely observing off-target DNA damage response, not PI3K
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pathway inhibition.

Technical Specifications & Selectivity Profile
The following data highlights the narrow (often non-existent) therapeutic window between on-

target (PI3K

) and off-target (DNA-PK/mTOR) effects.

Target Biochemical Cellular Consequence of
Inhibition

p110

(PIK3CA)
2.0 – 5.8 nM

Cytostasis (G1 arrest),

reduced p-Akt (T308/S473).

DNA-PK **~ 20 – 100 nM***

Impaired DNA repair (NHEJ),

H2AX accumulation, Mitotic

Catastrophe, Apoptosis.

mTOR (C1/C2) > 500 nM

Reduced p-S6K, p-4EBP1.

(Note: High doses of PIK-75

act as dual PI3K/mTOR

inhibitors).

p110 > 100 nM
Minimal effect at physiological

doses.

*Note: While biochemical

for DNA-PK varies by assay, cellular inhibition of DNA repair often occurs at concentrations as
low as 50–100 nM, overlapping with the PI3K inhibition window.

Mechanism of Action: The Dual-Strike Problem
Users often confuse PI3K-mediated cytostasis with DNA-PK-mediated apoptosis. The diagram

below illustrates why PIK-75 is more cytotoxic than "clean" inhibitors like Alpelisib (BYL719).

Figure 1:Dual Mechanism of Action. PIK-75 exerts antiproliferative effects via p110

but triggers cell death via DNA-PK inhibition.
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Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "My cells are dying too fast (within 12h) compared to other
PI3K inhibitors."

Diagnosis: This is the hallmark of DNA-PK inhibition. Pure PI3K

inhibition (e.g., via BYL719) usually results in cytostasis (growth arrest) over 24–48 hours,
not rapid apoptosis.

The Test: Stain for

H2AX (Ser139).

Result A: High

H2AX foci = DNA-PK inhibition (Off-target).

Result B: No

H2AX = Potential on-target PI3K toxicity (rare, usually cell-type specific).

Corrective Action: Lower the concentration to <50 nM. If toxicity persists, switch to Alpelisib

(BYL719) to validate if the death is PI3K-dependent.

Issue 2: "I cannot rescue the phenotype with constitutively active Akt
(myr-Akt)."

Diagnosis: The toxicity is likely PI3K-independent. If PIK-75 were acting solely through

PI3K/Akt, re-introducing active Akt should rescue cell viability. Failure to rescue implies the

drug is killing the cell via the DNA damage pathway (where Akt has limited protective

capacity).

Corrective Action: This confirms off-target effects. You cannot use PIK-75 as a probe for

PI3K-dependency in this specific model.

Issue 3: "Reviewer 3 claims my drug synergy is due to off-target
effects."
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Diagnosis: They are likely correct. PIK-75 is chemically unstable (nitro group reduction) and

promiscuous.

Corrective Action: Perform a "Chemical Validation" experiment (see Protocol below). You

must demonstrate that a structurally distinct p110

inhibitor (BYL719 or GDC-0032) reproduces the synergy.

Experimental Protocol: The "Specificity Window"
Workflow
Do not rely on PIK-75 alone. Use this comparative protocol to validate your findings.

Objective: Distinguish p110

efficacy from off-target toxicity.

Materials:

Compound A: PIK-75 (The "Dirty" Probe)

Compound B: Alpelisib/BYL719 (The "Clean" Control)

Readout: Western Blot (p-Akt T308) and Viability (CellTiter-Glo).

Step-by-Step:

Dose Titration:

Treat cells with a 10-point dose curve (1 nM to 10

M) for both compounds.

Crucial Step: Analyze viability at 24h (early) and 72h (late).

Expectation: PIK-75 will kill at 24h (DNA-PK effect). Alpelisib will show minimal effect at

24h but significant growth inhibition at 72h.

Biomarker Confirmation (Western Blot):
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Treat cells at

concentrations for 2 hours.

Blot for: p-Akt (T308), p-DNA-PKcs (S2056), and

H2AX.

Valid PI3K Phenotype: Loss of p-Akt, NO increase in

H2AX.

PIK-75 Artifact: Loss of p-Akt + Increase in

H2AX + Loss of p-DNA-PKcs.

The "Rescue" Check:

Transfect cells with Myr-Akt (Constitutively Active).

Treat with PIK-75 (50 nM).

If cells still die: The effect is OFF-TARGET (likely DNA-PK).

If cells survive:[1] The effect is ON-TARGET (PI3K).

Logic Tree for Experimental Validation
Use this decision tree to determine if your PIK-75 data is publishable or an artifact.

Phenotype Observed
(e.g., Cell Death)

Test with Alpelisib
(BYL719) Phenotype Matches?

Likely PI3Kα Driven
Yes

Suspect Off-Target

No

Rescue with
Myr-Akt?

Artifact (DNA-PK/mTOR)  Stop Using PIK-75  

Validated On-TargetYes

No

Click to download full resolution via product page
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Figure 2:Validation Logic Flow. A rigorous control system using alternative inhibitors and

genetic rescue to rule out PIK-75 off-target artifacts.

Frequently Asked Questions (FAQ)
Q: Can I use PIK-75 for in vivo xenografts? A:Proceed with caution. PIK-75 has poor solubility

and a short half-life due to the metabolic instability of its nitro group. While nanoparticle

formulations exist to improve delivery, the toxicity profile (weight loss) is significant due to dual

PI3K/DNA-PK inhibition. Use Alpelisib or Taselisib for robust in vivo PI3K

studies.

Q: Is PIK-75 a PROTAC? I heard it degrades p110

. A: It acts as a "molecular glue" in some contexts. Recent studies suggest that PIK-75 (and
analogs) can induce the proteasomal degradation of p110

, particularly mutant forms, rather than just inhibiting the kinase activity. This adds another
variable: you are not just turning the enzyme off; you are destroying the protein.

Q: How do I solubilize PIK-75? It precipitates in my media. A: PIK-75 is hydrophobic.

Dissolve stock in 100% DMSO (warm to 37°C if needed).

Do not make intermediate dilutions in PBS or water.

Spike directly from DMSO stock into media with rapid vortexing.

Keep final DMSO concentration <0.5%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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